

Gelsevirine and 2'3'-cGAMP: A Comparative Analysis of STING Ligand Binding

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Compound of Interest

Compound Name: Gelsevirine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Gelsevirine** and 2'3'-cGAMP, focusing on their competitive binding to the Stimulator of Interferon Genes (STING) protein. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Cyclic GMP-AMP synthase (cGAS) acts as a DNA sensor, and upon activation, synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1][3] 2'3'-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[3][4]

Gelsevirine, a natural alkaloid, has been identified as a novel inhibitor of the STING pathway.[5][6] It has been shown to competitively bind to the same cyclic dinucleotide (CDN)-binding pocket on STING as 2'3'-cGAMP, thereby preventing STING activation.[5][6][7] This guide delves into the specifics of this competitive interaction, presenting key quantitative data, experimental methodologies, and visual representations of the involved pathways.

Quantitative Data Summary

The following table summarizes the key binding affinity and inhibitory concentration data for **Gelsevirine** and 2'3'-cGAMP in their interaction with the STING protein.

Compound	Parameter	Value	Species	Method	Reference
Gelsevirine	Kd (Binding Affinity)	27.6 μ M	Human	Surface Plasmon Resonance (SPR)	[8]
IC50 (IFN- β induction)	0.766 μ M	Human (THP-1 cells)	Cell-based assay	[8]	
2'3'-cGAMP	Kd (Binding Affinity)	3.79 nM - 9.23 nM	Human	Isothermal Titration Calorimetry (ITC), SPR	[1][2][9]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity. IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to block 50% of a biological response.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This method is used to measure the binding kinetics and affinity between a ligand and an analyte in real-time without the need for labeling.

Methodology:

- **Immobilization:** Recombinant human STING protein is covalently coupled to a CM5 sensor chip. The optimal pH for immobilization is determined by testing a range of sodium acetate buffer pH values (e.g., 4.0, 4.5, 5.0).[8]
- **Binding Analysis:** Different concentrations of the analyte (e.g., **Gelsevirine**, ranging from 0 to 64 μ M) are flowed over the sensor chip surface containing the immobilized STING protein.[8]

- **Data Acquisition:** The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface. The experiment is typically carried out in a buffer system such as PBS with 5% DMSO at a constant flow rate (e.g., 30 μ l/min).[8]
- **Kinetic Analysis:** The resulting sensorgrams are analyzed using appropriate software (e.g., Biacore T200 Evaluation Software) to determine the association (k_a) and dissociation (k_d) rate constants. The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_d/k_a . [8]

Biotin Pull-Down Assay for Competitive Binding

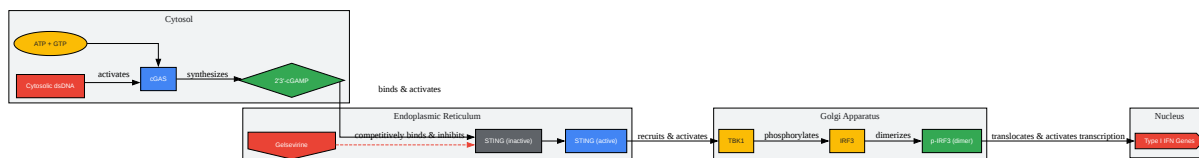
This assay qualitatively demonstrates the direct and competitive binding of ligands to a target protein.

Methodology:

- **Protein Expression:** HEK293T cells are transfected with an expression plasmid for HA-tagged STING protein. After 24 hours, the cells are lysed to obtain cell lysates containing the tagged STING protein.[8]
- **Binding Incubation:** The cell lysates are incubated with biotinylated **Gelsevirine** (biotin-GS). To test for competitive binding, a 10-fold excess of unlabeled **Gelsevirine** or 2'3'-cGAMP is added to the incubation mixture along with the biotin-GS.[8]
- **Capture:** Streptavidin-conjugated beads are added to the mixture. The biotinylated **Gelsevirine**, along with any bound STING protein, will bind to the streptavidin beads.
- **Washing and Elution:** The beads are washed to remove non-specific binding proteins. The bound proteins are then eluted from the beads.
- **Detection:** The eluted proteins are separated by SDS-PAGE and analyzed by immunoblotting using an anti-HA antibody to detect the presence of STING protein. A reduction in the amount of pulled-down STING in the presence of excess unlabeled **Gelsevirine** or 2'3'-cGAMP indicates competitive binding.[8]

Visualizations

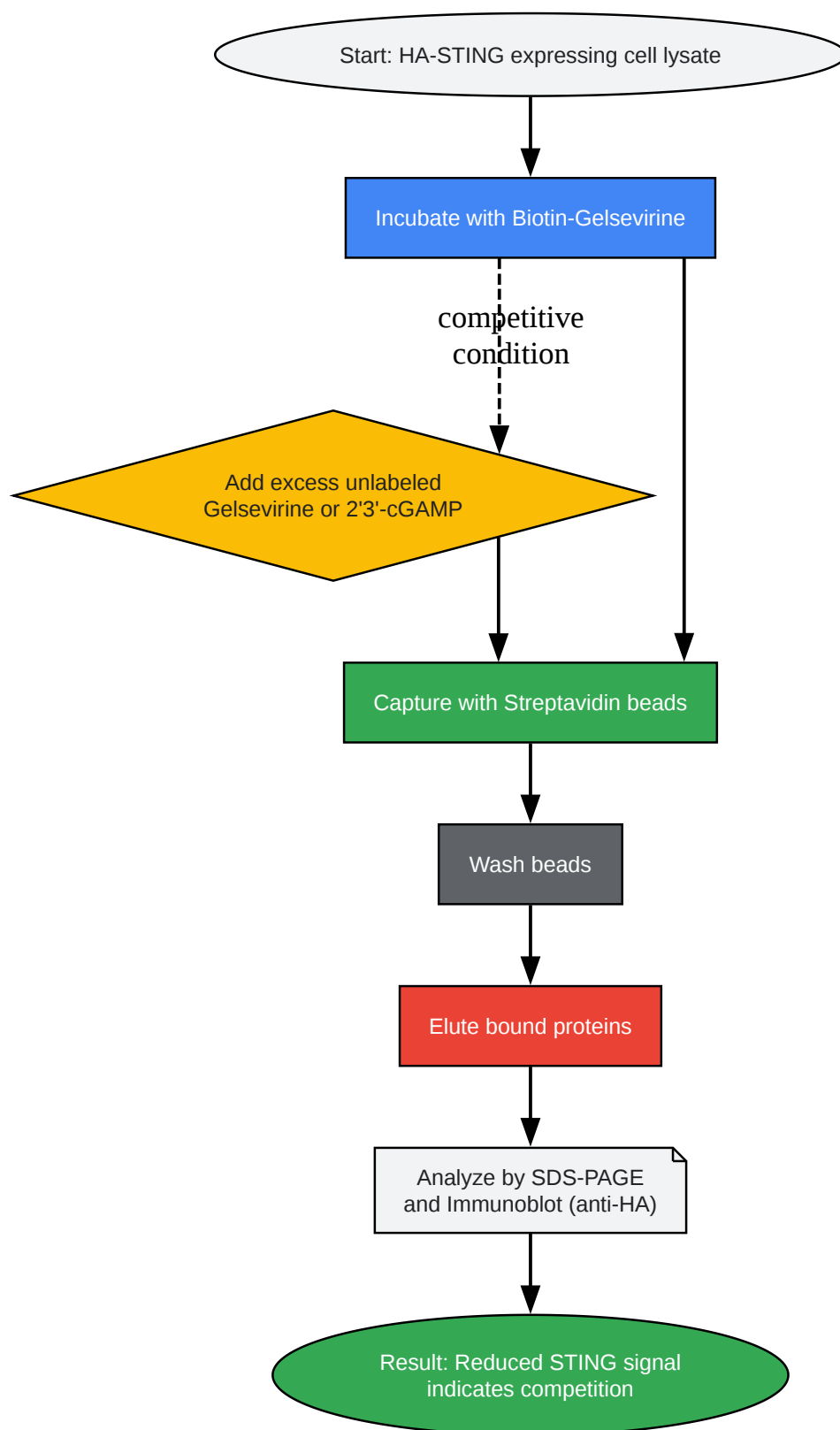
cGAS-STING Signaling Pathway



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Caption: The cGAS-STING signaling pathway and the inhibitory action of **Gelsevirine**.

Experimental Workflow: Competitive Binding Pull-Down Assay



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Caption: Workflow for the biotin pull-down assay to demonstrate competitive binding.

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